molecular formula C12H22N2O2 B1478221 Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone CAS No. 1828297-81-9

Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone

Cat. No.: B1478221
CAS No.: 1828297-81-9
M. Wt: 226.32 g/mol
InChI Key: LMVZYRSAUOQYCD-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

Specific physical and chemical properties for Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone are not provided in the search results .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing novel 3-oxopiperidin-2-ones and other azetidinone derivatives, demonstrating the versatility of azetidinones in organic synthesis. For instance, Dejaegher et al. (2008) described the transformation of methyl 2-alkoxy-5-amino-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones, utilizing a concentrated sulfuric acid process, highlighting the potential of azetidinone derivatives as intermediates in the synthesis of complex piperidine structures Dejaegher, D’hooghe, & Kimpe, 2008.

Catalytic Asymmetric Addition

The work of Wang et al. (2008) on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showcases the application of azetidinone derivatives in catalytic asymmetric addition, achieving high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes. This research underscores the utility of azetidinone-based ligands in asymmetric synthesis Wang et al., 2008.

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating azetidinone units, reporting variable and modest antimicrobial activity against a range of bacterial and fungal strains. This study illustrates the potential of azetidinone derivatives in the development of new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Advanced Building Blocks for Drug Discovery

Feskov et al. (2019) designed and synthesized azetidine-based isosteres of piperidine, piperazine, and morpholine, demonstrating their increased size and conformational flexibility compared to parent heterocycles. These findings highlight the role of azetidinone derivatives as innovative building blocks for lead optimization in drug discovery Feskov et al., 2019.

Safety and Hazards

The safety and hazards associated with Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone are not detailed in the search results .

Properties

IUPAC Name

azetidin-3-yl-[3-(ethoxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-9-10-4-3-5-14(8-10)12(15)11-6-13-7-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVZYRSAUOQYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone
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